molecular formula C16H18FNO2S2 B2704624 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396717-56-8

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2704624
CAS No.: 1396717-56-8
M. Wt: 339.44
InChI Key: TWEUXYZXUWHANN-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a useful research compound. Its molecular formula is C16H18FNO2S2 and its molecular weight is 339.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The research on compounds related to "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine" often revolves around their synthesis and biological activities. For instance, Wang et al. (2001) synthesized a series of sulfone derivatives aiming to find new 5-HT2A selective ligands, demonstrating the potential for developing targeted therapies in neurological disorders. These derivatives showed selective affinity to the 5-HT2A receptor, suggesting their importance in further studies on psychotropic agents and neurological treatments (Wang et al., 2001).

Antimicrobial and Anticancer Activities

Compounds structurally related to "this compound" have been evaluated for their antimicrobial and anticancer properties. Vinaya et al. (2009) synthesized piperidine derivatives with significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. This suggests a potential for agricultural applications to protect crops from diseases (Vinaya et al., 2009). Furthermore, Al-Said et al. (2011) reported novel sulfone-containing 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting anticancer activity against human breast cancer cell lines, underscoring the potential of related compounds in cancer therapy (Al-Said et al., 2011).

Corrosion Inhibition

The derivatives of piperidine, akin to "this compound," have also been explored for their utility in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion. Their findings provide insights into the molecular interactions that protect metals from corrosion, indicating potential industrial applications in material science and engineering (Kaya et al., 2016).

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c1-12-10-15(17)2-3-16(12)22(19,20)18-7-4-13(5-8-18)14-6-9-21-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEUXYZXUWHANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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